An In-Depth Technical Guide to DBCO-PEG8-NHS Ester: Principles, Protocols, and Applications
An In-Depth Technical Guide to DBCO-PEG8-NHS Ester: Principles, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG8-NHS ester is a heterobifunctional crosslinker that has become an invaluable tool in bioconjugation and the development of targeted therapeutics.[1][2] This reagent seamlessly integrates two highly efficient chemistries: the amine-reactive N-hydroxysuccinimide (NHS) ester and the azide-reactive dibenzocyclooctyne (DBCO) group. The two are separated by a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer.[2][3] This unique architecture enables a versatile, two-step conjugation strategy that is central to the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5][6]
The NHS ester facilitates the covalent attachment of the linker to primary amines on proteins and other biomolecules, forming a stable amide bond.[3][7] The DBCO moiety allows for a subsequent, highly specific, and biocompatible copper-free click chemistry reaction—strain-promoted alkyne-azide cycloaddition (SPAAC)—with azide-modified molecules.[1][5] The PEG8 linker enhances the water solubility of the molecule and the resulting conjugate, reduces aggregation, and provides a flexible spacer to minimize steric hindrance.[2][3]
This technical guide provides a comprehensive overview of DBCO-PEG8-NHS ester, including its chemical properties, detailed experimental protocols for its use, and a discussion of its key applications in biomedical research and drug development.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of DBCO-PEG8-NHS ester is crucial for its effective use in experimental design. The key specifications are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C42H55N3O14 | [4] |
| Molecular Weight | 825.9 g/mol | [4] |
| Purity | Typically >95% | [3] |
| Solubility | Soluble in DMSO, DMF, DCM | [3] |
| Storage Conditions | Store at -20°C, protect from moisture | [3][4] |
| Reactive Groups | DBCO (reacts with azides), NHS ester (reacts with primary amines) | [1][3] |
Reaction Mechanisms and Experimental Workflows
The utility of DBCO-PEG8-NHS ester lies in its ability to facilitate a two-step bioconjugation process. The following diagrams illustrate the chemical transformations and a general experimental workflow.
Caption: Functional components of DBCO-PEG8-NHS ester.
Caption: Two-step bioconjugation using DBCO-PEG8-NHS ester.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of DBCO-PEG8-NHS ester.
Protocol 1: General Protein Labeling
This protocol describes the labeling of a protein with DBCO-PEG8-NHS ester, followed by conjugation to an azide-modified molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG8-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Azide-modified molecule of interest
-
Purification column (e.g., desalting column)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
DBCO-PEG8-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG8-NHS ester in anhydrous DMSO or DMF.
-
Amine Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-PEG8-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching the Reaction (Optional): Add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification of DBCO-Labeled Protein: Remove excess, unreacted DBCO-PEG8-NHS ester using a desalting column equilibrated with the desired buffer (e.g., PBS, pH 7.4).
-
Copper-Free Click Chemistry (SPAAC):
-
Add the azide-modified molecule to the purified DBCO-labeled protein. A 1.5- to 5-fold molar excess of the azide-modified molecule is recommended.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Final Purification: Purify the final bioconjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove the excess azide-modified molecule.
Quantitative Parameters for Protein Labeling:
| Parameter | Recommended Range | Notes | Reference(s) |
| pH for NHS Ester Reaction | 8.3 - 8.5 | Optimal for deprotonated primary amines, balancing reactivity and hydrolysis of the NHS ester. | [3][8] |
| Molar Excess of NHS Ester | 10-20 fold | This should be optimized for the specific protein and desired degree of labeling. | [9] |
| Reaction Time (NHS Ester) | 30-60 min at RT | Longer incubation times may be required at lower temperatures. | [10] |
| Reaction Time (SPAAC) | 4-12 hours at RT | Can be extended to overnight at 4°C to improve efficiency. | [10] |
Protocol 2: Cell Surface Labeling
This protocol outlines the labeling of cell surface proteins on live cells.
Materials:
-
Cells in suspension or adherent culture
-
Ice-cold PBS, pH 8.0
-
DBCO-PEG8-NHS ester
-
Anhydrous DMSO
-
Quenching Solution: PBS with 100 mM glycine
-
Azide-functionalized fluorescent probe
Procedure:
-
Cell Preparation:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.
-
Resuspend cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
-
DBCO Labeling:
-
Prepare a fresh stock solution of DBCO-PEG8-NHS ester in anhydrous DMSO.
-
Add the DBCO-PEG8-NHS ester solution to the cell suspension to a final concentration of 2-5 mM.
-
Incubate for 30 minutes at room temperature. To minimize internalization, the incubation can be performed at 4°C.
-
-
Quenching: Wash the cells three times with the quenching solution to remove excess reagent.
-
Click Reaction:
-
Resuspend the DBCO-labeled cells in a suitable buffer.
-
Add the azide-functionalized fluorescent probe and incubate under conditions appropriate for the specific probe.
-
-
Washing and Analysis: Wash the cells to remove the unbound probe and proceed with analysis (e.g., flow cytometry, fluorescence microscopy).
Caption: Workflow for labeling cell surface proteins.
Applications in Drug Development
DBCO-PEG8-NHS ester is a key enabling technology in the development of sophisticated biotherapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent to cancer cells. The synthesis of an ADC using DBCO-PEG8-NHS ester involves first labeling the antibody with the linker, followed by the attachment of an azide-modified drug payload via a SPAAC reaction. This approach allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR).
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][11] DBCO-PEG8-NHS ester can be used as a component of the linker to connect the target-binding ligand and the E3 ligase-binding ligand during the synthesis of a PROTAC.[4]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. DBCO-PEG8-NHS ester, 2553412-88-5 | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]
- 7. glenresearch.com [glenresearch.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. medchemexpress.com [medchemexpress.com]
